1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea
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Overview
Description
1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a tert-butylphenyl group, and a phenylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme catalyzes the conversion of cortisol to the inactive metabolite cortisone .
Mode of Action
Similar compounds have been found to undergo reactions at the benzylic position, which can be resonance stabilized . This involves free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Similar compounds have been found to inhibit fatty acid and sterol biosynthesis , which could potentially affect multiple downstream pathways.
Pharmacokinetics
Similar compounds have shown differences in in vivo activity among its enantiomers, which was explained from the pharmacokinetics after oral administration .
Result of Action
Similar compounds have shown potent antihypercholesteromic and antilipidemic activities based on the inhibition of fatty acid and sterol biosynthesis .
Action Environment
They may be persistent in soil and water systems depending on local conditions .
Preparation Methods
The synthesis of 1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with the chromen-4-one intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, warranting further investigation for therapeutic applications.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea stands out due to its unique combination of structural features. Similar compounds include:
Chromen-4-one Derivatives: These compounds share the chromen-4-one core but differ in the substituents attached to the core, affecting their biological activities.
Phenylurea Derivatives: Compounds with phenylurea moieties are known for their diverse biological activities, including herbicidal and pharmaceutical applications.
The uniqueness of this compound lies in its combined structural elements, which may confer distinct biological properties and reactivity profiles.
Properties
IUPAC Name |
1-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-26(2,3)18-11-9-17(10-12-18)24-16-22(29)21-15-20(13-14-23(21)31-24)28-25(30)27-19-7-5-4-6-8-19/h4-16H,1-3H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBOBLUKDQUZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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